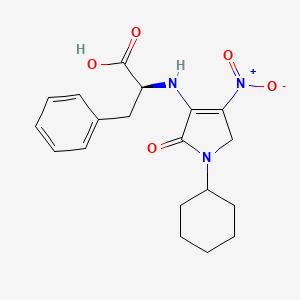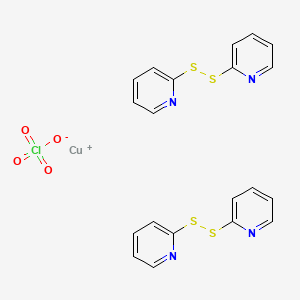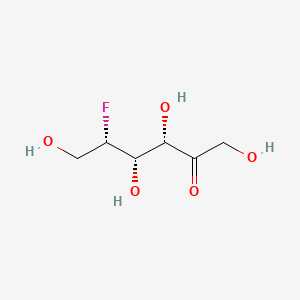
N-Bromoacetylethanolamine phosphate
説明
“N-Bromoacetylethanolamine phosphate” is a chemical compound that has been found to act as a specific affinity label for the active center of glucosephosphate isomerase . The inactivation process followed pseudo-first order kinetics, was irreversible, and exhibited rate saturation kinetics with minimal half-lives of inactivation .
Synthesis Analysis
“N-Bromoacetylethanolamine phosphate” has been used in studies on the role of Fru-6-P,2-kinase in the regulation of glycolysis in vivo. It inactivated purified recombinant rat testis-type Fru-6-P,2-kinase as well as Fru-6-P,2-kinase in a rat liver extract .Molecular Structure Analysis
The crystal structures of phosphoglucose isomerase complexed with 5-phospho-D-arabinonate and “N-bromoacetylethanolamine phosphate” at 2.5- and 2.3-Å resolution, respectively, have been studied . The inhibitors bind to a region within the domains’ interface and interact with a histidine residue (His306) from the other subunit .Chemical Reactions Analysis
“N-Bromoacetylethanolamine phosphate” has been shown to act as an affinity label for spinach ribulosebisphosphate carboxylase/oxygenase. The inactivation process was correlated directly with the alkylation either of a single lysyl residue (in the presence of M&+) or of 2 different cysteinyl residues .科学的研究の応用
Enzyme Inhibition and Affinity Labeling
N-Bromoacetylethanolamine phosphate (BAEP) is primarily used in biochemical research for the affinity labeling and inhibition of various enzymes. It has been effectively used to study enzymes like glucosephosphate isomerase, fructose diphosphate aldolases, and ribulosebisphosphate carboxylase/oxygenase by inactivating them irreversibly. This reagent acts by binding to specific active sites of these enzymes, thus allowing researchers to probe their structures and functions (Gibson, Talent, Gracy, & Hartman, 1977); (Hartman, Suh, Welch, & Barker, 1973); (Schloss & Hartman, 1977).
Study of Hexose Phosphate Binding Sites
BAEP is used to investigate hexose phosphate binding sites in enzymes like fructose-6-P,2-kinase:fructose-2,6-bisphosphatase. By acting as a competitive inhibitor, BAEP helps in understanding the interaction dynamics between the enzyme and its substrates or inhibitors (Sakakibara, Kitajima, Hartman, & Uyeda, 1984).
Affinity Labeling of Glucosephosphate Isomerase
BAEP has also been used to study the active site of glucosephosphate isomerase. This research aids in understanding the enzyme's mechanism and structural biology, potentially contributing to insights into related metabolic pathways (Gibson, Gracy, & Hartman, 1980).
Potential Anticancer Applications
In a more applied context, BAEP and its analogues have been studied for their potential in inhibiting tumor cell growth. By targeting specific enzymes involved in glycolysis, these compounds show promise in cancer research, particularly in exploring new therapeutic avenues (Hirata et al., 2000).
Studying Phosphoglycerate Mutase
BAEP is also utilized in the study of phosphoglycerate mutase, an enzyme involved in glycolysis. The research focuses on understanding the enzyme's mechanism and the role of essential sulfhydryl groups in its activity (Hartman & Norton, 1976).
作用機序
The substrate and the receptor binding sites of phosphoglucose isomerase and autocrine motility factor are located within close proximity to each other . Based on these complex structures, together with biological and biochemical results, a possible isomerization mechanism for phosphoglucose isomerase has been proposed .
特性
IUPAC Name |
2-[(2-bromoacetyl)amino]ethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrNO5P/c5-3-4(7)6-1-2-11-12(8,9)10/h1-3H2,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUORYJVNLAHVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrNO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199984 | |
| Record name | N-Bromoacetylethanolamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Bromoacetylethanolamine phosphate | |
CAS RN |
52011-43-5 | |
| Record name | N-Bromoacetylethanolamine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Bromoacetylethanolamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




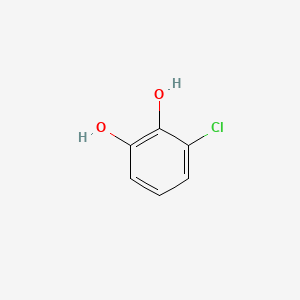

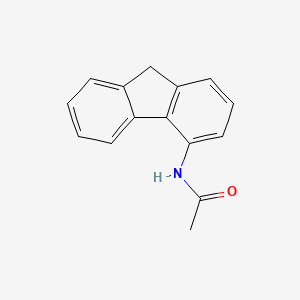

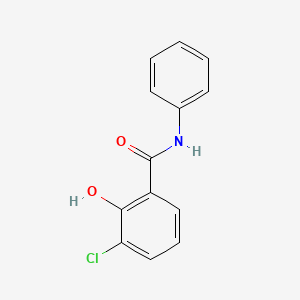


![Iron(2+);3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid](/img/structure/B1204767.png)
